N-Methyl-3-pyridinamine
Overview
Description
N-Methyl-3-pyridinamine is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- The primary target of N-methylpyridin-3-amine is not well-documented in the literature. However, it is likely involved in neuromodulation, although the exact mechanism remains largely unknown .
- One hypothesis is that N-methylpyridin-3-amine may act through the gate control theory, which was proposed by Melzack and Wall in the 1960s. This theory suggests that modulation of pain signals occurs at the spinal cord level, affecting pain perception .
Target of Action
Mode of Action
Pharmacokinetics
Biological Activity
N-Methyl-3-pyridinamine (CAS Number: 18364-47-1) is an organic compound with significant biological activity due to its unique structural features, including a methyl group and an amino group attached to a pyridine ring. This article delves into its biological activities, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
- Molecular Formula : C₆H₈N₂
- Molecular Weight : 108.14 g/mol
- Structure : The compound consists of a pyridine ring substituted with a methyl group at the nitrogen atom and an amino group at the 3-position, contributing to its basic properties and reactivity.
Biological Activities
This compound exhibits diverse biological activities, particularly in pharmacology and biochemistry. The following sections summarize key findings regarding its interactions with biological systems.
1. Neurotransmitter Modulation
Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic plasticity. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
- Mechanism of Action : The compound appears to enhance synaptic transmission by modulating nAChR activity, which could lead to increased acetylcholine release in the central nervous system .
2. Antimicrobial Properties
Pyridinium salts, including derivatives of this compound, have shown promise as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development.
- In Vitro Studies : Certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
3. Antiparasitic Activity
Some research highlights the potential of this compound derivatives in inhibiting malaria parasites. This activity is attributed to their ability to interfere with the metabolic pathways essential for parasite survival.
- Case Study : A study found that specific pyridinium salts inhibited Plasmodium falciparum growth in vitro, indicating a pathway for developing new antimalarial drugs .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other related compounds to highlight its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Aminopyridine | Contains an amino group at position 3 | Lacks methyl substitution at the nitrogen atom |
N-Methylpyridinium | Quaternized form of pyridine | Positively charged due to quaternization |
2-Methylpyridinamine | Methyl group at position 2 | Different position affects biological activity |
4-Aminopyridine | Amino group at position 4 | Structural variation leads to different reactivity |
This compound's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds, making it an important subject for further pharmacological research.
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary studies suggest that it is unlikely to be mutagenic based on structure-activity analysis . However, comprehensive toxicological evaluations are necessary to fully understand its safety in therapeutic applications.
Properties
IUPAC Name |
N-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFNLVRAFYZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171458 | |
Record name | N-Methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-47-1 | |
Record name | N-Methyl-3-pyridinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PYRIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Methylpyridin-3-amine in the context of the research presented?
A1: The research highlights a novel rhodium(III)-catalyzed three-component annulation reaction utilizing simple pyridines, alkynes, and 1,2-dichloroethane (DCE) []. This reaction offers a streamlined method for synthesizing diverse ring-fused pyridiniums. Importantly, this strategy can be extended to other N-containing heteroarenes, including N-Methylpyridin-3-amine. The research demonstrates that N-Methylpyridin-3-amine can participate in a cascade cyclization with 1,3-diynes, leading to the formation of brand-new tricyclic-fused hydropyridoquinolizinium salts []. These salts exhibit interesting fluorescent properties and are being investigated as potential biomarkers.
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